molecular formula C15H29N3O2 B13168656 Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B13168656
M. Wt: 283.41 g/mol
InChI Key: YAAFBUZCEHDXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position, an aminomethyl substituent at the 3-position, and a piperidin-1-yl group at the 4-position. This compound is of interest in medicinal chemistry due to the presence of both amine and piperidine moieties, which are common in bioactive molecules targeting receptors or enzymes .

Properties

Molecular Formula

C15H29N3O2

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-4-piperidin-1-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-12(9-16)13(11-18)17-7-5-4-6-8-17/h12-13H,4-11,16H2,1-3H3

InChI Key

YAAFBUZCEHDXRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N2CCCCC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Aminomethyl Group: The aminomethyl group is added through reductive amination or similar reactions.

    Addition of the Tert-butyl Group: The tert-butyl group is typically introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups
Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate (Target) Pyrrolidine 3-(aminomethyl), 4-(piperidin-1-yl) C₁₄H₂₅N₃O₂ (est.) ~283 (est.) Solid (likely) Amine, piperidine, carbamate
(S)-1-Boc-3-aminomethylpyrrolidine Pyrrolidine 3-(aminomethyl) C₁₀H₂₀N₂O₂ 200.28 Solid Amine, carbamate
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Piperidine 4-amino, 4-(pyridin-3-yl) C₁₅H₂₃N₃O₂ 277.36 Light yellow solid Pyridine, amine, carbamate
tert-Butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate Pyrrolidine 3-((propylamino)methyl) C₁₃H₂₄N₂O₂ (est.) ~256 (est.) Solid Secondary amine, carbamate
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Pyrrolidine 3-(pyrimidinyl-amino with nitro and dibenzyl groups) C₂₈H₃₅N₇O₄ (est.) ~553 (est.) Solid Nitro, pyrimidine, carbamate
Key Observations:

Substituent Diversity: The piperidine-based analog replaces pyrrolidine with piperidine and introduces a pyridyl group, altering electronic properties and solubility.

Functional Groups: The nitro-pyrimidine analog is significantly more complex, with a nitro group that may confer redox activity or instability.

Biological Activity

Tert-butyl 3-(aminomethyl)-4-(piperidin-1-yl)pyrrolidine-1-carboxylate, also known by its CAS number 1824021-44-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H24N2O2
  • Molecular Weight : 252.36 g/mol
  • CAS Number : 1824021-44-4

This compound features a pyrrolidine backbone substituted with a tert-butyl group and an aminomethyl-piperidine moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may act through the inhibition of Class I PI3-kinase enzymes. These enzymes are crucial in various signaling pathways associated with cell growth, proliferation, and survival. The inhibition of PI3K signaling has implications for cancer therapy, as it can lead to reduced tumor cell invasion and metastasis .

Antitumor Activity

Studies have shown that derivatives of this compound exhibit potent antitumor effects by selectively inhibiting Class I PI3K isoforms, particularly PI3K-a and PI3K-b. This selective inhibition is believed to disrupt the signaling pathways that promote tumorigenesis in various cancers, including leukemia and lymphoma .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may also possess neuroprotective properties. The piperidine moiety is often associated with neuroactive effects, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

A variety of studies have investigated the biological activity of related compounds:

  • Anticancer Studies : In vitro studies demonstrated that certain analogs showed significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
  • Neuroprotective Studies : Research on related piperidine derivatives indicated potential protective effects against neuronal cell death induced by oxidative stress .
  • Mechanistic Insights : Detailed mechanistic studies revealed that these compounds could modulate apoptotic pathways, enhancing apoptosis in cancer cells while protecting normal cells from apoptosis .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntitumor5.0
Similar Piperidine DerivativeNeuroprotective10.0
Class I PI3K InhibitorAnticancer2.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.